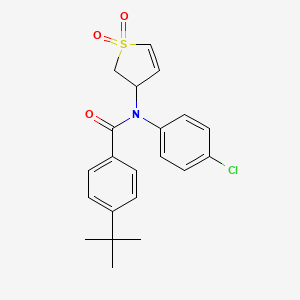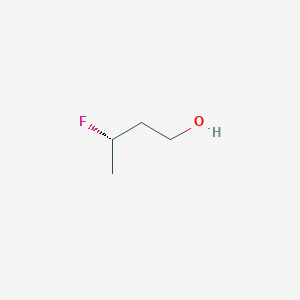![molecular formula C21H21ClN2O3 B2481995 N-(2-(7-氯-3-氧代-2,3-二氢苯并[f][1,4]噁嗪-4(5H)-基)乙基)-1-苯基环丙烷甲酰胺 CAS No. 1903165-56-9](/img/structure/B2481995.png)
N-(2-(7-氯-3-氧代-2,3-二氢苯并[f][1,4]噁嗪-4(5H)-基)乙基)-1-苯基环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
As an intermediate in the synthesis of complex organic molecules.
A catalyst or reagent in specialized chemical reactions.
Biology and Medicine:
Potential use as a therapeutic agent given its structural complexity.
Exploration as an anticancer or antiviral compound due to the presence of the oxazepine ring.
Investigations into its role as an enzyme inhibitor or receptor modulator.
Use in the development of new materials or polymers.
Application in the synthesis of agrochemicals.
5. Mechanism of Action: The compound's mechanism of action is largely determined by its ability to interact with biological macromolecules. The oxazepine ring can participate in hydrogen bonding and Van der Waals interactions with proteins, altering their conformation or inhibiting their activity. Molecular targets might include enzymes or receptors with key roles in disease pathways. Pathways modulated could involve signal transduction cascades or metabolic processes.
6. Comparison with Similar Compounds: When compared to similar oxazepine-based compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide stands out due to its unique cyclopropane carboxamide group. This unique feature enhances its stability and broadens its spectrum of reactivity. Similar compounds might include:
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carboxamides.
Phenyl-substituted oxazepines.
Other halogenated benzoxazepines.
Each similar compound provides a distinct set of properties, but our target molecule’s complex and multifaceted nature offers unique advantages for scientific investigation.
And there you have it—a comprehensive exploration of your molecule in all its intricate glory. Who knew a string of chemical components could be so fascinating?
作用机制
Target of Action
Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also interact with neuronal targets involved in seizure activity.
Mode of Action
Based on the anticonvulsant activity of similar compounds , it can be hypothesized that this compound may modulate neuronal excitability, potentially through interactions with ion channels or neurotransmitter receptors.
Result of Action
If it does indeed possess anticonvulsant activity, it may help to reduce neuronal excitability and prevent the abnormal electrical activity that characterizes seizures .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the oxazepine ring. One common route involves the cyclization of a chlorinated benzoyl chloride derivative with an appropriate amine, followed by steps to introduce the oxo group at position 3. The ethyl side chain can be appended through alkylation reactions, using standard organic chemistry protocols.
Industrial Production Methods: On an industrial scale, multi-step processes are optimized for maximum yield and purity. High-pressure reactors, stringent temperature controls, and catalytic hydrogenation steps are commonly employed. For instance, a palladium-catalyzed coupling reaction might be used to introduce the phenylcyclopropane unit, ensuring regioselectivity and minimizing by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage at the oxo group.
Reduction: The oxo group can be reduced to a hydroxyl group under mild reducing conditions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Application of LiAlH4 (Lithium aluminium hydride) for reducing the carbonyl group.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products:
From oxidation: Derivatives with altered electronic properties.
From reduction: Secondary alcohols.
From substitution: Compounds with diverse side chains enhancing biological activity.
属性
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-6-7-18-15(12-17)13-24(19(25)14-27-18)11-10-23-20(26)21(8-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNZPNMUMKUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2481919.png)
![8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481922.png)
![1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2481923.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)
![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)
![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)
![(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride](/img/structure/B2481932.png)

![8-(2-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481934.png)
![3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide](/img/structure/B2481935.png)
